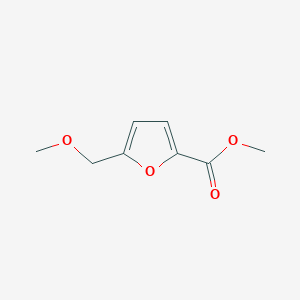

Methyl 5-(methoxymethyl)furan-2-carboxylate

Descripción general

Descripción

Methyl 5-(methoxymethyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.164. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-(methoxymethyl)furan-2-carboxylate can be synthesized through several methods. One common method involves the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester . Another method involves the use of methyl iodide and a base such as potassium carbonate to methylate the hydroxymethyl group on the furan ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. These reactions are carried out in batch or continuous reactors, with careful control of temperature and pressure to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Análisis De Reacciones Químicas

Diels-Alder Cycloaddition with Ethylene

MMFC undergoes Diels-Alder reactions with ethylene in the presence of Lewis acid catalysts (e.g., Sn-Beta or Zr-Beta zeolites) to form intermediates that dehydrate into aromatic compounds. This reaction is a key pathway for synthesizing biobased terephthalic acid precursors .

Reaction Pathway :

-

Cycloaddition : MMFC reacts with ethylene to form a bicyclic Diels-Alder adduct.

-

Dehydration : The adduct undergoes acid-catalyzed dehydration to yield methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) .

Key Data :

| Catalyst | Temperature (°C) | Reaction Time (h) | MMBC Yield (%) | MMFC Conversion (%) |

|---|---|---|---|---|

| Sn-Beta | 190 | 6 | 24 | 90 |

| Zr-Beta | 190 | 6 | 21 | 85 |

| Al-Beta | 190 | 6 | 2 | <10 |

Sn-Beta exhibits higher activity due to its stronger Lewis acidity, while Al-Beta promotes undesirable side reactions (e.g., coke formation) .

Side Reactions and Byproducts

Competing pathways during the Diels-Alder reaction lead to byproducts:

-

Alternate Dehydration : Formation of methyl 4-formylcyclohexa-1,3-diene-1-carboxylate (10 ) via a different dehydration route .

-

Oxidation : MMFC oxidizes to 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC) during storage.

Byproduct Distribution :

| Byproduct | Selectivity (%) | Conditions |

|---|---|---|

| Methyl 4-formylcyclohexene | 15–20 | Zr-Beta, 190°C, 6 h |

| MCFC | 5–10 | Ambient storage, O₂ exposure |

Kinetic and Mechanistic Insights

-

Activation Energy : Apparent activation energy for MMBC synthesis is <10.5 kcal/mol, indicating a reaction-limited regime .

-

Kinetic Isotope Effect (KIE) : A ¹³C KIE of ~1.02 confirms the absence of mass transport limitations and aligns with Diels-Alder transition states .

Catalyst Comparison :

| Parameter | Sn-Beta | Zr-Beta |

|---|---|---|

| Si/Metal Ratio | 106 | 185 |

| Turnover Frequency (h⁻¹) | 0.45 | 0.38 |

Oxidation Reactions

MMFC undergoes oxidation under ambient conditions, forming MCFC as a primary product. This reaction is accelerated by exposure to oxygen or light.

Oxidation Pathway :

Stability and Degradation

Prolonged storage or harsh conditions (e.g., Brønsted acids) lead to decomposition:

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Methyl 5-(methoxymethyl)furan-2-carboxylate serves as an important intermediate in organic synthesis. It can be utilized in Diels-Alder reactions, which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. Specifically, it has been shown to react with ethylene to produce methyl 4-(methoxymethyl)benzene carboxylate, a precursor for terephthalic acid and dimethyl terephthalate, both of which are key materials in the production of polyesters and plastics .

Table 1: Key Reactions Involving this compound

| Reaction Type | Reactants | Products | Reference |

|---|---|---|---|

| Diels-Alder | This compound + Ethylene | Methyl 4-(methoxymethyl)benzene carboxylate | |

| Oxidation | Furoates | 5-(alkoxycarbonyl)furan-2-carboxylic acids |

Recent studies have highlighted the antibacterial and anticancer properties of this compound and its derivatives. It exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types.

Antibacterial Activity

Research indicates that derivatives of this compound show effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus, making them candidates for further development as antibacterial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as HeLa and HepG2. The IC50 values indicate that it can inhibit cell growth at low concentrations, suggesting potential for therapeutic applications .

| Activity Type | Target Organisms/Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 1.00 µg/mL | |

| Anticancer | HeLa, HepG2 | IC50 = 64.00 µg/mL (HeLa), 102.53 µg/mL (HepG2) |

Industrial Applications

The versatility of this compound extends to industrial applications, particularly in the synthesis of bio-based chemicals. Its role in producing intermediates for polymers and pharmaceuticals positions it as a valuable compound in green chemistry initiatives aimed at developing sustainable materials from renewable resources.

Mecanismo De Acción

The mechanism of action of methyl 5-(methoxymethyl)furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Methyl furan-2-carboxylate: Similar structure but lacks the methoxymethyl group.

Methyl 5-methylfuran-2-carboxylate: Similar structure with a methyl group instead of a methoxymethyl group.

Uniqueness

Methyl 5-(methoxymethyl)furan-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Actividad Biológica

Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) is a compound of significant interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of MMFC, summarizing research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

MMFC is characterized by a furan ring with a methoxymethyl group and a carboxylate moiety. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various biological applications.

The mechanism of action for MMFC involves its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways by interacting with enzymes or receptors, although the exact molecular targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that MMFC exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, MMFC demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

MMFC has also been reported to possess anti-inflammatory activities. A study isolated MMFC from Antrodia camphorata, revealing its potential to reduce inflammation in biological models . The compound's ability to modulate inflammatory pathways suggests its utility in developing therapeutic agents for inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MMFC, it is useful to compare it with structurally similar compounds:

The presence of the methoxymethyl group in MMFC appears to enhance its biological activity compared to these related compounds.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of MMFC derivatives against cancer cell lines such as HeLa and HepG2. The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values suggesting significant potential for anticancer applications. For example, one derivative showed an IC50 of 62.37 µg/mL against HeLa cells .

Antioxidant Activity

MMFC has also been studied for its antioxidant properties. Recent investigations demonstrated that it possesses antiradical activity, contributing to its overall biological profile as a potentially beneficial compound in preventing oxidative stress-related diseases .

Propiedades

IUPAC Name |

methyl 5-(methoxymethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYHQVZORYVUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.